1-Cyclooctylpiperidine-3-carboxylic acid
Description
1-Cyclooctylpiperidine-3-carboxylic acid is a piperidine derivative characterized by a cyclooctyl substituent at the 1-position and a carboxylic acid group at the 3-position of the piperidine ring. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, including membrane permeability and metabolic stability. The carboxylic acid moiety provides a handle for salt formation or further derivatization, making it a versatile intermediate in drug discovery .
Properties
IUPAC Name |
1-cyclooctylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(17)12-7-6-10-15(11-12)13-8-4-2-1-3-5-9-13/h12-13H,1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLIOFFVEQNWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Cyclooctylpiperidine-3-carboxylic acid (CAS No. 1485452-02-5) is a compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyclooctyl group and a carboxylic acid moiety. This unique structure may influence its interactions with biological targets, potentially enhancing its therapeutic efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the piperidine ring allows for:
- Hydrogen Bonding : Facilitates interaction with receptor sites.
- Lipophilicity : Enhances membrane permeability, improving bioavailability.
- Modulation of Enzyme Activity : Potentially acts as an inhibitor or activator of specific biological pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : May modulate inflammatory pathways, reducing cytokine production.
- Cognitive Enhancement : Potential applications in treating cognitive decline, particularly in neurodegenerative diseases.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating potential as an antibacterial agent.
Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups. This suggests that the compound may have therapeutic potential in inflammatory disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1-Boc-piperidine-3-carboxylic acid | Piperidine with Boc group | Antimicrobial, Anti-inflammatory |
| 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid | Thian ring incorporation | Antioxidant |
Research Findings
Recent research highlights the potential applications of this compound in various therapeutic areas:
- Neuropharmacology : Investigated for effects on cognitive functions and potential use in Alzheimer’s disease models.
- Pain Management : Explored for analgesic properties in preclinical pain models.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-cyclooctylpiperidine-3-carboxylic acid with structurally related piperidine-3-carboxylic acid derivatives:
*Theoretical values for this compound are inferred from analogs.
Key Observations :
- Lipophilicity : Bulky alicyclic substituents (e.g., cyclooctyl, cyclopentyl) increase logP values compared to smaller groups like acetyl or pyrimidinyl .
- Solubility : Salt forms (e.g., hydrochloride in ) improve aqueous solubility, critical for bioavailability.
- Stability : Acetylated derivatives (e.g., ) may resist enzymatic degradation, enhancing plasma half-life.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
